molecular formula C22H42O6 B10782060 [(2S)-2-[(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate

[(2S)-2-[(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate

Cat. No.: B10782060
M. Wt: 402.6 g/mol
InChI Key: IYFATESGLOUGBX-XMGTWHOFSA-N
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Description

[(2S)-2-[(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate is a complex organic compound that belongs to the class of esters This compound is characterized by the presence of a hexadecanoate (palmitate) group esterified to a dihydroxyoxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-2-[(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate typically involves the esterification of hexadecanoic acid with a dihydroxyoxolan derivative. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include sulfuric acid or p-toluenesulfonic acid as catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to optimize the esterification process.

Chemical Reactions Analysis

Types of Reactions

[(2S)-2-[(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the dihydroxyoxolan ring can be oxidized to form ketones or aldehydes.

    Reduction: The ester bond can be reduced to form the corresponding alcohol and carboxylic acid.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols and carboxylic acids.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2S)-2-[(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its role in lipid metabolism and as a potential biomarker for certain metabolic disorders.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of [(2S)-2-[(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate involves its interaction with various molecular targets and pathways:

    Lipid Metabolism: The compound can be incorporated into lipid bilayers, affecting membrane fluidity and function.

    Enzymatic Interactions: It may act as a substrate or inhibitor for enzymes involved in lipid metabolism, such as lipases and esterases.

    Antioxidant Activity: The hydroxyl groups in the dihydroxyoxolan ring can scavenge free radicals, reducing oxidative stress.

Comparison with Similar Compounds

[(2S)-2-[(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate can be compared with other similar compounds, such as:

    [(2S)-2-[(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate: Similar structure but with an octadecanoate (stearate) group, which may have different physical properties and biological activities.

    [(2S)-2-[(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate: Contains a dodecanoate (laurate) group, leading to variations in solubility and reactivity.

The uniqueness of this compound lies in its specific ester linkage and the presence of the dihydroxyoxolan ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H42O6

Molecular Weight

402.6 g/mol

IUPAC Name

[(2S)-2-[(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate

InChI

InChI=1S/C22H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)27-17-19(24)22-21(26)18(23)16-28-22/h18-19,21-24,26H,2-17H2,1H3/t18-,19+,21+,22-/m1/s1

InChI Key

IYFATESGLOUGBX-XMGTWHOFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1[C@H]([C@@H](CO1)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O

physical_description

Light cream to tan-coloured beads or flakes or a hard, waxy solid with a slight characteristic odour

solubility

Soluble at temperatures above its melting point in ethanol, methanol, ether, ethyl acetate, aniline, toluene, dioxane, petroleum ether and carbon tetrachloride. Insoluble in cold water but dispersible in warm water

Origin of Product

United States

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